(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is an organoboron compound notable for its unique structural features, which include a boronic acid group attached to a phenyl ring that is further substituted with a fluoro group and a pyrrolidin-1-ylmethyl group. This compound has gained significant attention in various fields of scientific research, particularly in organic synthesis and medicinal chemistry due to its ability to form stable complexes with biological targets, such as enzymes and receptors.
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group. This compound is also classified as an aromatic compound due to its phenyl ring structure, and it exhibits properties typical of both organoboron compounds and fluorinated organic molecules .
The synthesis of (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves several key steps:
The reaction conditions are optimized for temperature and pressure to maximize yield and purity. The use of ligands such as triphenylphosphine can enhance the efficiency of the palladium catalyst during the coupling process .
The molecular structure of (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid can be represented as follows:
The compound features a phenyl ring substituted at the 3-position with a fluorine atom and at the 4-position with a pyrrolidin-1-ylmethyl group. The boronic acid functional group is crucial for its reactivity and biological interactions. The spatial arrangement around the boron atom allows for reversible covalent bonding with hydroxyl groups in target molecules, which is central to its mechanism of action .
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid participates in several types of chemical reactions:
These reactions can lead to various products, including substituted phenylboronic acids, boronic esters, and reduced forms of the original compound.
The mechanism of action for (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid primarily involves its interaction with biological macromolecules:
Research indicates that this compound can influence cellular signaling pathways, gene expression, and metabolic processes through its biochemical interactions .
Relevant data regarding boiling point and melting point are often not specified but can vary based on purity and specific synthesis methods employed .
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid finds applications in several scientific fields:
This compound exemplifies the versatility and significance of organoboron compounds in contemporary chemical research and pharmaceutical development.
The ascendancy of boronic acids from synthetic curiosities to privileged pharmacophores is epitomized by the clinical success of bortezomib (Velcade®), a proteasome inhibitor approved in 2005 for multiple myeloma. This breakthrough validated boronic acids as viable drug candidates and ignited intensive research into their therapeutic potential. Subsequent approvals of ixazomib (multiple myeloma, 2015), tavaborole (onychomycosis, 2014), crisaborole (atopic dermatitis, 2016), and vaborbactam (antibiotic adjuvant, 2017) underscore their pharmaceutical relevance. These agents collectively leverage the boron atom's reversible electrophilicity to engage biological targets with high specificity. For instance, bortezomib forms a tetrahedral transition state mimic with the catalytic threonine residue of the 20S proteasome, while vaborbactam inhibits β-lactamases via covalent bonding to serine. The structural evolution of boronic acid drugs reveals a strategic shift toward attenuated reactivity and enhanced pharmacokinetics, often achieved through fluorination or heterocyclic integration to improve membrane permeability and metabolic stability. Current discovery efforts focus on expanding their applicability to antiviral, antimicrobial, and anti-inflammatory agents, positioning boronic acids as enduring scaffolds in targeted therapy development [5].
Table 1: Clinically Approved Boronic Acid-Based Therapeutics
Compound | Therapeutic Category | Target/Mechanism | Approval Year |
---|---|---|---|
Bortezomib | Antineoplastic | 20S Proteasome Inhibitor | 2005 |
Ixazomib | Antineoplastic | 20S Proteasome Inhibitor | 2015 |
Tavaborole | Antifungal | Leucyl-tRNA Synthetase Inhibitor | 2014 |
Crisaborole | Anti-inflammatory | Phosphodiesterase-4 Inhibitor | 2016 |
Vaborbactam | Antibiotic Adjuvant | β-lactamase Inhibitor | 2017 |
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid (CAS 1333394-28-7) exemplifies a structurally advanced boronic acid derivative engineered for enhanced pharmacological performance. Its molecular architecture integrates three strategically positioned functional elements:
Boronic Acid Moiety: The -B(OH)₂ group adopts a trigonal planar configuration at physiological pH (sp² hybridization) but transitions to tetrahedral sp³ boronate upon diol binding or nucleophile interaction. This moiety exhibits moderate electrophilicity (predicted pKₐ ~8.9), enabling reversible covalent interactions under physiological conditions. The phenylboronic acid scaffold enhances metabolic stability relative to aliphatic analogs while maintaining sufficient reactivity for target engagement [5].
Ortho-Fluorine Substituent: Positioned adjacent to the boron group, fluorine imposes significant electronic effects through its strong electron-withdrawing character (-I effect). This polarization enhances the boron's Lewis acidity by ~15-20% compared to non-fluorinated analogs, strengthening diol/nucleophile binding. Concurrently, fluorine improves membrane permeability by reducing polar surface area and serves as a metabolic blocker against oxidative degradation by cytochrome P450 enzymes. The C-F bond's stability and small steric footprint further minimize off-target interactions [5] [1].
Pyrrolidinylmethyl Linker: The 4-(pyrrolidin-1-ylmethyl) group projects a basic tertiary amine (predicted pKₐ ~10.2) with significant protonation potential at physiological pH. This cationic character enhances aqueous solubility and provides a molecular handle for salt formation or targeted electrostatic interactions. The pyrrolidine ring's saturated conformation enables 3D spatial exploration of substituents, while its endocyclic nitrogen serves as a hydrogen bond acceptor. The methylene spacer (-CH₂-) confers rotational flexibility, optimizing receptor complementarity [2] [6].
Table 2: Key Structural Components and Properties
Structural Feature | Electronic Contribution | Physicochemical Impact | Predicted Descriptors |
---|---|---|---|
Boronic Acid (-B(OH)₂) | Moderate Lewis acidity (pKₐ ~8.9) | Reversible covalent binding; pH-dependent reactivity | logP: 1.2; PSA: 59 Ų |
Ortho-Fluorine Substituent | -I effect (enhances boron electrophilicity) | Increased binding affinity; metabolic stability | σₚ: +0.15; Es: -0.46 |
Pyrrolidinylmethyl Linker | Basic amine (pKₐ ~10.2); conformational flexibility | Enhanced solubility; 3D pharmacophore exploration | logD₇.₄: 0.8; Rotatable bonds: 3 |
Crystallographic studies suggest the molecule exhibits orthogonal dipoles between the polarized C-F bond and the boronic acid group, creating an electronic asymmetry exploitable in chiral recognition. Solid-state stability is contingent upon molecular packing that minimizes boronic acid dimerization or protodeboronation pathways—a vulnerability mitigated by the electron-withdrawing fluorine [3] [6].
The strategic incorporation of fluorine and pyrrolidine into boronic acid architectures addresses critical pharmacokinetic and pharmacodynamic limitations inherent to simpler arylboronates:
Fluorine as a Bioisostere and Modulator: Fluorine's role extends beyond electronic modulation to bioisosteric replacement of hydroxyl groups or hydrogen atoms. In tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), fluorine enhances target affinity toward fungal leucyl-tRNA synthetase by optimizing van der Waals contacts. Computational analyses indicate ortho-fluorination in phenylboronic acids reduces protodeboronation susceptibility by ~40% compared to chloro or bromo analogs due to diminished charge buildup at the ipso-carbon during B-C bond cleavage. Additionally, fluorine's impact on lipophilicity (Hansch π parameter: +0.14) improves blood-brain barrier penetration, a property leveraged in CNS-targeted boronic acid agents [5] [1].
Pyrrolidine as a 3D Pharmacophore Enhancer: Pyrrolidine's saturated ring system provides distinct advantages over planar aromatic amines:
Physicochemical comparisons highlight pyrrolidine's balanced properties: its polar surface area (PSA: 16.5 Ų) exceeds cyclopentane (0 Ų) but remains lower than morpholine (22 Ų), facilitating cell penetration. The dipole moment (1.41 D) supports target interactions through charge complementarity, while the FOSA/FISA ratio (hydrophobic/hydrophilic surface area: 225.5/33.3 Ų) indicates optimal amphiphilicity for bioactivity [2].
Table 3: Comparative Analysis of Ring Systems in Boronic Acid Derivatives
Parameter | Cyclopentane | Pyrrolidine | Pyrrole | Piperidine |
---|---|---|---|---|
Dipole Moment (D) | 0.07 | 1.41 | 2.93 | 1.17 |
FOSA (Ų) | 269.2 | 225.5 | 0.0 | 240.1 |
FISA (Ų) | 0.0 | 33.3 | 31.5 | 29.8 |
PSA (Ų) | 0.0 | 16.5 | 14.0 | 23.5 |
logP | 3.00 | 0.46 | 0.75 | 0.79 |
CI_logS (mol dm⁻³) | -2.71 | 0.81 | -0.54 | -0.32 |
In (3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, the synergistic combination of fluorine and pyrrolidine creates a multifaceted pharmacophore: fluorine enhances boron reactivity and stability, while pyrrolidine provides solubilizing capacity and 3D diversity. This architecture is particularly suited for targeting serine hydrolases and oxidoreductases where the boronic acid engages catalytic nucleophiles, fluorine optimizes hydrophobic pocket binding, and the pyrrolidine nitrogen facilitates ionic or hydrogen bonding interactions with distal residues. The compound's design principles reflect a broader trend toward functionally integrated boronic acids with optimized drug-like properties [2] [5] [6].
Table 4: Compound Characterization Data
Property | Value/Descriptor |
---|---|
Systematic Name | (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid |
CAS Registry Number | 1333394-28-7 |
Molecular Formula | C₁₁H₁₅BFNO₂ |
Molecular Weight | 223.06 g/mol |
Synonym | 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzeneboronic acid |
Key Structural Motifs | Ortho-fluorophenylboronic acid; Pyrrolidine N-methyl linker |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1